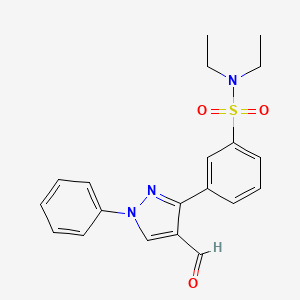

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide

Description

N,N-Diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a sulfonamide-derived compound featuring a benzene core substituted with a diethylamine group at the sulfonamide position and a 4-formyl-1-phenylpyrazole moiety at the 3-position. Sulfonamides are well-known for their pharmacological relevance, particularly as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase) due to their ability to mimic the sulfonic acid group in biological systems . Structural determination of such compounds often relies on crystallographic methods like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name |

N,N-diethyl-3-(4-formyl-1-phenylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-22(4-2)27(25,26)19-12-8-9-16(13-19)20-17(15-24)14-23(21-20)18-10-6-5-7-11-18/h5-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDIIKHTLXSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonyl chloride reagent.

Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, primarily through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation . The synthesis of derivatives similar to N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide has shown promising results in increasing the selectivity and potency against COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth comparable to established antibiotics . The structure's electron-withdrawing and electron-donating groups play a critical role in enhancing its antibacterial efficacy.

Anticancer Research

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The presence of the formyl group contributes to its reactivity, allowing for further modifications that can enhance its anticancer activity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that variations in substituents on the phenyl ring and alterations in the sulfonamide group can significantly influence biological activity. For instance, introducing halogen substituents has been shown to enhance both anti-inflammatory and antimicrobial activities .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for various modifications to create derivatives with enhanced properties. Recent advancements in synthetic methodologies have improved yields and purity, facilitating the exploration of this compound's potential applications .

Case Studies and Experimental Data

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Demonstrated selective inhibition of COX enzymes with reduced gastrointestinal side effects. |

| Study 2 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; comparable efficacy to standard antibiotics. |

| Study 3 | Anticancer | Induced apoptosis in cancer cell lines; potential for further development into anticancer agents. |

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurological pathways.

Pathways Involved: It may modulate the activity of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are involved in inflammation and pain signaling.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Synthetic Challenges : The formyl group in the target compound may require protective strategies during synthesis to prevent unwanted reactivity.

- Crystallographic Insights : SHELX-based refinement () could resolve conformational details, such as the pyrazole ring’s orientation relative to the sulfonamide group .

Biological Activity

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and pharmacological properties of this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound belongs to a class of sulfonamides characterized by the presence of a pyrazole moiety. The general structure can be represented as follows:

The synthesis typically involves the condensation reaction between appropriate aldehydes and sulfonamides, followed by further modifications to introduce the pyrazole ring.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain pyrazole-based compounds exhibited antibacterial activity comparable to established antibiotics like linezolid and cefaclor, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

Cardiovascular Effects

Research has explored the cardiovascular effects of sulfonamide derivatives. In isolated rat heart models, specific sulfonamide compounds demonstrated significant changes in perfusion pressure and coronary resistance. For example, a derivative was observed to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.5 µg/mL .

Case Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular impacts, the effect of sulfonamide derivatives on coronary resistance was assessed using an isolated rat heart model. The results revealed that certain derivatives significantly reduced coronary resistance compared to controls, indicating their potential role in managing cardiac conditions through modulation of vascular responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Computational studies using models like ADME/PK have suggested favorable absorption characteristics and metabolic stability for this compound, although empirical studies are necessary for validation .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.